

Application Note: ^1H and ^{13}C NMR Characterization of Neopentyl Glycol Dioleate

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Compound of Interest

Compound Name: *Neopentyl glycol dioleate*

Cat. No.: B1596304

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Neopentyl glycol dioleate (NPGDO) is a synthetic diester synthesized from neopentyl glycol and oleic acid.^[1] Its unique structure, featuring a quaternary carbon center and two long, unsaturated fatty acid chains, imparts desirable properties such as excellent thermal and oxidative stability, high lubricity, and biodegradability.^{[2][3]} These characteristics make it a valuable component in a wide range of applications, including biodegradable lubricants, metalworking fluids, hydraulic oils, and as an emollient in personal care products.^{[2][4][5]}

Given its diverse applications, stringent quality control is essential to ensure the purity and structural integrity of NPGDO. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules.^[3] This application note provides a detailed guide to the characterization of **Neopentyl glycol dioleate** using both proton (^1H) and carbon-13 (^{13}C) NMR spectroscopy.

Principles of NMR Spectroscopy in Ester Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ^1H and ^{13}C , can absorb and re-emit

electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus.

- ^1H NMR Spectroscopy provides information about the number of different types of protons in a molecule, the relative number of protons of each type (through integration), and the connectivity of adjacent protons (through spin-spin splitting patterns).
- ^{13}C NMR Spectroscopy reveals the different electronic environments of the carbon atoms within the molecule.^[6] While less sensitive than ^1H NMR due to the low natural abundance of ^{13}C , it offers a wider chemical shift range, often resulting in a simpler spectrum with less signal overlap.^[6]

For a molecule like NPGDO, NMR is instrumental in confirming the successful esterification by observing the characteristic chemical shifts of the protons and carbons near the ester linkage and verifying the integrity of the neopentyl glycol backbone and the oleate chains.^{[3][7]}

Experimental Protocol

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.^[8] The goal is to create a dilute, homogeneous solution free of particulate matter.

Materials:

- **Neopentyl glycol dioleate** sample
- Deuterated chloroform (CDCl_3), high purity ($\geq 99.8\%$)
- 5 mm NMR tubes
- Glass Pasteur pipette with a cotton wool plug
- Vortex mixer

Procedure:

- Weighing the Sample: Accurately weigh 10-20 mg of the **Neopentyl glycol dioleate** sample for ^1H NMR, and 50-75 mg for ^{13}C NMR, into a clean, dry vial.[9][10] NPGDO is a liquid at room temperature.[2]
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. CDCl_3 is the preferred solvent due to the non-polar nature of the long alkyl chains in NPGDO, ensuring good solubility.[9]
- Dissolution: Gently vortex the vial until the sample is fully dissolved. The solution should be clear and transparent.
- Transfer to NMR Tube: Using a Pasteur pipette with a small cotton wool plug at the neck, carefully transfer the solution into a clean, dry 5 mm NMR tube.[8][11] The cotton plug will filter out any suspended particulate matter that could degrade the spectral resolution.[8] The final sample height in the tube should be approximately 4-5 cm.[8]
- Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with acetone or isopropanol to remove any fingerprints or dirt before inserting it into the spectrometer.[10]

NMR Data Acquisition

Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Typical ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 8-16
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time: ~4 seconds
- Spectral Width: -2 to 12 ppm

Typical ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
- Number of Scans: 1024 or more (due to the low sensitivity of ^{13}C)[10]
- Relaxation Delay (d1): 2-5 seconds
- Acquisition Time: ~1-2 seconds
- Spectral Width: 0 to 200 ppm

Data Analysis and Spectral Interpretation

The structure of **Neopentyl glycol dioleate** with atom numbering for NMR assignment is shown below.

Caption: Molecular structure of **Neopentyl glycol dioleate** with labeling for NMR assignments.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum of NPGDO shows distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are summarized in Table 1.

Label	Proton Type	Expected δ (ppm)	Multiplicity	Integration	Rationale
i	Olefinic (-CH=CH-)	5.30 - 5.40	Multiplet	4H	Protons on the C=C double bond are highly deshielded by the π -electron system.[3] [12]
b	Ester Methylene (-CH ₂ -O-C=O)	~3.88	Singlet	4H	Protons are deshielded by the adjacent ester oxygen. A singlet is observed as there are no adjacent protons.[3]
e	α -Methylene (-CH ₂ -C=O)	2.25 - 2.35	Triplet	4H	Protons are deshielded by the adjacent carbonyl group.[12]
h	Allylic (-CH ₂ -CH=CH-)	1.98 - 2.05	Multiplet	8H	Protons are deshielded by their proximity to the double bond.[13]
f	β -Methylene (-CH ₂ -CH ₂ -C=O)	1.58 - 1.65	Multiplet	4H	Protons are slightly deshielded by the carbonyl

					group two bonds away.
g	Bulk Methylene (- (CH ₂) _n -)	1.25 - 1.40	Multiplet	~44H	Protons in the long alkyl chains exist in a similar electronic environment, resulting in a large, overlapping signal.[12]
a	Methyl (- C(CH ₃) ₂)	~0.95	Singlet	6H	Protons on the gem- dimethyl group of the neopentyl core. A singlet is observed due to the quaternary carbon neighbor.
j	Terminal Methyl (-CH ₂ - CH ₃)	0.85 - 0.90	Triplet	6H	Terminal methyl protons are the most shielded.[12]

Table 1: Predicted ¹H NMR Chemical Shift Assignments for **Neopentyl Glycol Dioleate** in CDCl₃.

¹³C NMR Spectrum Analysis

The proton-decoupled ^{13}C NMR spectrum provides a clear signal for each unique carbon environment. The expected chemical shifts are detailed in Table 2.

Label	Carbon Type	Expected δ (ppm)	Rationale
d	Carbonyl (-C=O)	~173.8	The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen.[3]
i	Olefinic (-CH=CH-)	129.7 - 130.0	Carbons involved in the C=C double bond appear in this characteristic region. [3]
b	Ester Methylene (-CH ₂ -O-)	~69.0	Carbon is deshielded by the directly attached oxygen atom.[3]
c	Quaternary (-C(CH ₃) ₂)	~38.0	The quaternary carbon of the neopentyl core.
e	α -Methylene (-CH ₂ -C=O)	~34.0	Carbon adjacent to the carbonyl group.
g	Bulk Methylene -(CH ₂) _n -	29.0 - 29.8	Carbons in the main alkyl chain resonate in a narrow, overlapping region.[14]
f, h	Other Methylene	22.7 - 27.2	β -Methylene and Allylic carbons appear in this region.
a	Methyl (-C(CH ₃) ₂)	~21.8	Carbons of the gem-dimethyl group on the neopentyl core.

j	Terminal Methyl (-CH ₃)	~14.1	The most shielded carbon at the end of the alkyl chain.
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Table 2: Predicted ¹³C NMR Chemical Shift Assignments for **Neopentyl Glycol Dioleate** in CDCl₃.

Identification of Potential Impurities

NMR spectroscopy is also highly effective for identifying and quantifying impurities that may be present from the synthesis process.^[7] The esterification of neopentyl glycol with oleic acid may not proceed to completion, or side reactions can occur.

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